molecular formula C17H10Cl2O5 B7637503 (7-Hydroxy-2-oxochromen-4-yl)methyl 2,6-dichlorobenzoate

(7-Hydroxy-2-oxochromen-4-yl)methyl 2,6-dichlorobenzoate

Cat. No.: B7637503
M. Wt: 365.2 g/mol
InChI Key: JWQIMQOEUUSWEQ-UHFFFAOYSA-N
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Description

(7-Hydroxy-2-oxochromen-4-yl)methyl 2,6-dichlorobenzoate is a chemical compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Hydroxy-2-oxochromen-4-yl)methyl 2,6-dichlorobenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 2,6-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature. The reaction proceeds smoothly to yield the desired ester product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(7-Hydroxy-2-oxochromen-4-yl)methyl 2,6-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions of the benzoate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

(7-Hydroxy-2-oxochromen-4-yl)methyl 2,6-dichlorobenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of (7-Hydroxy-2-oxochromen-4-yl)methyl 2,6-dichlorobenzoate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Hydroxy-2-oxochromen-4-yl)methyl 2,6-dichlorobenzoate is unique due to the presence of the 2,6-dichlorobenzoate moiety, which can enhance its biological activity and specificity compared to other coumarin derivatives.

Properties

IUPAC Name

(7-hydroxy-2-oxochromen-4-yl)methyl 2,6-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2O5/c18-12-2-1-3-13(19)16(12)17(22)23-8-9-6-15(21)24-14-7-10(20)4-5-11(9)14/h1-7,20H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQIMQOEUUSWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)OCC2=CC(=O)OC3=C2C=CC(=C3)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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